molecular formula C14H16BrN B1444112 2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole CAS No. 646038-03-1

2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole

Cat. No.: B1444112
CAS No.: 646038-03-1
M. Wt: 278.19 g/mol
InChI Key: RUKJUCNUNAMZLR-UHFFFAOYSA-N
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Description

2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole is a brominated derivative of cycloocta[b]indole. This compound is characterized by its unique structure, which includes a bromine atom attached to the indole ring system. The compound is of interest in various fields of research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole typically involves the bromination of cycloocta[b]indole. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
  • 2-fluoro-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
  • 2-iodo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole

Uniqueness

2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN/c15-10-7-8-14-12(9-10)11-5-3-1-2-4-6-13(11)16-14/h7-9,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKJUCNUNAMZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734869
Record name 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646038-03-1
Record name 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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